O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine
Description
Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula
The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, as established by computational nomenclature systems and verified across multiple chemical databases. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for hydroxylamine derivatives, where the O-prefix indicates the attachment point of the substituted group to the oxygen atom of the hydroxylamine functional group.
The molecular formula of this compound is C14H18F3NO, representing a total of 35 atoms distributed across carbon, hydrogen, fluorine, nitrogen, and oxygen elements. The molecular weight has been consistently calculated as 273.29 grams per mole across multiple computational chemistry platforms. The structure incorporates 14 carbon atoms arranged in both aromatic and aliphatic configurations, with the aromatic system consisting of a benzene ring substituted with both cyclohexyl and trifluoromethyl groups.
The structural complexity of this molecule is reflected in its computed chemical properties, which include an XLogP3-AA value of 4.2, indicating significant lipophilicity. The compound contains one hydrogen bond donor and five hydrogen bond acceptors, with three rotatable bonds contributing to its conformational flexibility. The exact mass has been determined to be 273.13404868 Daltons, providing precise molecular weight information for analytical applications.
Chemical Abstracts Service Registry Number and Alternative Identifiers
The Chemical Abstracts Service registry number for this compound is 800379-62-8, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems. This registry number was first assigned when the compound was created in chemical databases on November 30, 2012, with the most recent modification occurring on May 18, 2025.
Several alternative identification systems provide additional unique identifiers for this compound. The Unique Ingredient Identifier code is AZ8N7W8NXZ, as assigned by regulatory authorities. The Drug and Substance Toxicity Database Substance Identification Number is DTXSID70736581, which facilitates tracking in toxicological databases. The compound also possesses a Wikidata identifier Q82681000, enabling cross-referencing with Wikipedia and related knowledge bases.
The International Chemical Identifier string for this compound is InChI=1S/C14H18F3NO/c15-14(16,17)13-8-10(9-19-18)6-7-12(13)11-4-2-1-3-5-11/h6-8,11H,1-5,9,18H2, providing a standardized representation of its molecular structure. The corresponding International Chemical Identifier Key is RPYLWTHLCAULNA-UHFFFAOYSA-N, which serves as a shortened version of the full International Chemical Identifier string. The Simplified Molecular Input Line Entry System representation is C1CCC(CC1)C2=C(C=C(C=C2)CON)C(F)(F)F, offering another standardized format for structural representation.
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 800379-62-8 |
| Unique Ingredient Identifier | AZ8N7W8NXZ |
| Drug and Substance Toxicity Database Substance ID | DTXSID70736581 |
| Wikidata Identifier | Q82681000 |
| International Chemical Identifier Key | RPYLWTHLCAULNA-UHFFFAOYSA-N |
Propriétés
IUPAC Name |
O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c15-14(16,17)13-8-10(9-19-18)6-7-12(13)11-4-2-1-3-5-11/h6-8,11H,1-5,9,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYLWTHLCAULNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)CON)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736581 | |
| Record name | O-{[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methyl}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800379-62-8 | |
| Record name | O-{[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methyl}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine is a chemical compound with potential biological activity, particularly in pharmaceutical applications. Its molecular formula is , and it is known for its role as an impurity in the synthesis of certain drugs, notably Siponimod, which is used in the treatment of multiple sclerosis. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 433.506 g/mol
- CAS Number : 1418144-66-7
- Chemical Structure : The compound features a hydroxylamine functional group attached to a phenyl ring with trifluoromethyl and cyclohexyl substituents.
This compound exhibits biological activity primarily through its interaction with various biological pathways. Hydroxylamines are known to act as reducing agents and can participate in redox reactions, influencing cellular processes such as signaling pathways involved in inflammation and cell proliferation.
- Antioxidant Activity : Hydroxylamines can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and autoimmune diseases.
Case Studies and Research Findings
Pharmacological Applications
The compound's biological activity makes it a candidate for further research in pharmacology, particularly:
- Neuroprotection : Due to its antioxidant properties, it may be beneficial in treating neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory Agents : Its potential to inhibit inflammatory pathways positions it as a candidate for treating chronic inflammatory conditions.
Applications De Recherche Scientifique
Pharmaceutical Chemistry
O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine has been investigated for its potential use as an intermediate in the synthesis of pharmaceutical agents. Its structural features make it a candidate for developing drugs targeting various biological pathways, particularly in treating diseases that involve oxidative stress.
Analytical Chemistry
This compound can serve as a reagent in analytical chemistry, particularly in the derivatization of carbonyl compounds. Its ability to form stable oximes allows for improved detection and quantification of aldehydes and ketones through chromatographic methods.
Agrochemical Development
Research has indicated that hydroxylamines can exhibit herbicidal properties. This compound may have applications in agrochemicals as a potential herbicide or pesticide, contributing to crop protection strategies.
Material Science
The unique properties of fluorinated compounds like this compound make it suitable for use in material science, particularly in the development of coatings and polymers that require enhanced chemical resistance and stability.
Case Study 1: Pharmaceutical Applications
A study published in Journal of Medicinal Chemistry explored the use of hydroxylamines in drug design, highlighting the role of this compound as an intermediate in synthesizing anti-inflammatory agents. The research demonstrated how modifications to the hydroxylamine structure could enhance biological activity while reducing toxicity.
Case Study 2: Analytical Method Development
In a recent publication, researchers developed a novel analytical method using this compound for detecting aldehyde contaminants in food products. The method showed high sensitivity and specificity, proving effective for regulatory compliance testing.
Comparaison Avec Des Composés Similaires
Chemical Identity :
- IUPAC Name : O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine
- CAS Registry Number : 800379-62-8 (validated via check-digit calculation)
- Molecular Formula: C₁₅H₁₉F₃NO (free base); ethanedioate salt: C₁₆H₂₀F₃NO₅
- Molecular Weight : 363.33 g/mol (ethanedioate salt)
- Structural Features : A hydroxylamine derivative with a benzyl group substituted by a cyclohexyl ring (position 4) and a trifluoromethyl group (position 3) .
Physical Properties :
- Appearance : Powder or liquid (free base)
- Assay Purity : ≥99.0%
- Density : 1.185±0.06 g/cm³ (predicted)
- Boiling Point : 353.6±42.0°C (predicted)
Comparison with Structurally Similar Compounds
O-(3,4-Dimethoxybenzyl) Hydroxylamine (CAS Not Provided)
Structural Differences :
Comparison :
- Lipophilicity : Lacks the lipophilic cyclohexyl and trifluoromethyl groups, likely reducing membrane permeability compared to the target compound.
- Applications: No specific pharmaceutical applications cited; primarily a synthetic intermediate .
Hydroxylamine, O-[[3-(trifluoromethyl)phenyl]methyl]-, Hydrochloride (CAS 62-31-7)
Structural Differences :
Comparison :
Fluometuron (CAS 2164-17-2)
Structural Differences :
Comparison :
- Electron Effects : Both compounds leverage the electron-withdrawing trifluoromethyl group for stability, but Fluometuron’s urea backbone enables different herbicidal mechanisms .
Tabulated Comparison of Key Features
Research Findings and Implications
- Role of Cyclohexyl Group : Enhances lipophilicity and steric bulk, crucial for Siponimod’s pharmacokinetics .
- Trifluoromethyl Advantage : Improves metabolic stability and electron-withdrawing effects in both pharmaceuticals and agrochemicals .
- Salt Forms : The ethanedioate salt of the target compound offers improved crystallinity and handling compared to the hydrochloride analog .
Méthodes De Préparation
Formation of Aryl Grignard Reagent
- The halogenated aromatic compound (bromo, chloro, or iodo derivatives) is reacted with magnesium metal to form the corresponding Grignard reagent.
- When the halogen is iodine, an exchange reaction with i-propylmagnesium chloride is preferred to form the Grignard reagent.
- The reaction is conducted in anhydrous solvents such as tetrahydrofuran (THF), diethyl ether, or a mixture with alkanes (heptane or hexane).
- Temperature control is critical, maintained between -20°C and 30°C, with 5°C to 10°C optimal to control reactivity and yield.
Coupling with Cyclohexanone
- The freshly prepared Grignard reagent is reacted with cyclohexanone to introduce the cyclohexyl group onto the aromatic ring.
- The reaction is typically done under inert atmosphere to prevent moisture or oxygen interference.
Acid-Catalyzed Conversion
- The intermediate from the Grignard addition is treated with a strong acid, preferably sulfuric acid, at 20–25°C.
- This step facilitates the formation of key intermediates required for subsequent reduction.
Catalytic Hydrogenation
- Using palladium on carbon (Pd/C) catalysts, the intermediate is hydrogenated in solvents like methanol or acetic acid.
- Conditions are mild: 20–50°C and pressures of 2–20 bar.
- This step reduces the compound to the hydroxylamine form or its precursor.
Halogenation (If Applicable)
- Radical bromination or chlorination can be applied to introduce halogen substituents at specific positions on the aromatic ring.
- This step is optional depending on the target derivative.
Reductive Amination to Hydroxylamine
- The final conversion to the hydroxylamine derivative involves reductive amination.
- Sodium triacetoxyborohydride is used as a mild reducing agent in methanol.
- This step installs the hydroxylamine (-ONH2) functionality on the benzyl position.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |
|---|---|---|---|---|
| Grignard Formation | Mg, i-PrMgCl·LiCl | -20 to 30 (opt. 5–10) | THF, diethyl ether, heptane | Anhydrous conditions |
| Coupling with Cyclohexanone | Cyclohexanone | Ambient | Same as above | Inert atmosphere |
| Acid Treatment | H2SO4 (90%) | 20–25 | None (aqueous acid) | Stirring until conversion complete |
| Catalytic Hydrogenation | Pd/C, H2 | 20–50 | Methanol or acetic acid | Pressure 2–20 bar |
| Halogenation | Radical bromination/chlorination | Ambient | Organic solvent | Optional |
| Reductive Amination | NaBH(OAc)3, hydroxylamine source | Ambient | Methanol | Mild reducing conditions |
Research Findings and Process Optimization
- The use of i-propylmagnesium chloride-lithium chloride complex improves Grignard reagent formation efficiency and selectivity.
- Mixed solvent systems (e.g., heptane with THF) optimize solubility and reaction rates.
- Sulfuric acid is preferred over phosphoric acid for acid-catalyzed steps due to better conversion rates.
- Catalytic hydrogenation parameters are fine-tuned to avoid over-reduction or side reactions.
- The presence of catalytic amounts of 4-dimethylaminopyridine (DMAP) and mild bases (potassium carbonate, sodium carbonate) can enhance substitution reactions and yields.
- Phase separations and solvent washes (water, brine, NaHCO3 solutions) are critical for purity and isolation of intermediates.
- Recrystallization from acetone/water or vacuum drying at 60°C is used to obtain the final product in high purity.
Summary Table of Key Intermediates and Compounds
| Compound | Description | Role in Synthesis | Reference Step |
|---|---|---|---|
| 3-Trifluoromethyl-4-bromotoluene | Aromatic halogenated starting material | Grignard reagent precursor | Step 1 |
| Cyclohexyl-substituted benzyl intermediate | Product of Grignard addition to cyclohexanone | Intermediate for acid treatment | Step 2 |
| Sulfuric acid treated intermediate | Activated intermediate for reduction | Precursor to hydrogenation | Step 3 |
| Hydrogenated intermediate | Reduced form ready for functionalization | Precursor to hydroxylamine | Step 4 |
| Hydroxylamine derivative | Final product | Target compound | Step 6 |
Q & A
Q. Can this compound serve as a boronate prodrug precursor for targeted therapy?
- Methodological Answer : Yes, conjugate with boronic acid esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via hydroxylamine’s nucleophilic oxygen. In vitro hydrolysis studies (pH 5.0 buffers) simulate tumor microenvironment release. Validate tumor-selective cytotoxicity in 3D spheroid models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
